N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
Beschreibung
This compound is a benzothiazole derivative featuring a 4,5,6,7-tetrahydrobenzothiazole core conjugated with a 4-acetylpiperazine-1-carbonyl group and a 4-chlorobenzamide moiety.
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLFODSDCIMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity. The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death. This makes the compound a potential therapeutic agent for the treatment of cancer.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1. This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.
Biochemische Analyse
Biochemical Properties
In biochemical reactions, N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of PARP-1. The nature of these interactions involves the formation of hydrogen bonds, which are essential for PARP-1 inhibition activities.
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7). The compound influences cell function by inhibiting PARP-1, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of hydrogen bonds was essential for PARP-1 inhibition activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzoxazoles, quinazolinones, and other piperazine-carboxamide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features.
Structural Analogues with Piperazine-Carboxamide Linkages
- N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, ) Core Structure: Quinazolinone linked to piperazine-carboxamide. Substituents: 4-Chlorophenyl group. Physicochemical Data: Melting point = 189.8–191.4 °C; Yield = 48.1%.
Benzothiazole and Benzoxazole Derivatives
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide Derivatives ()
- Core Structure : Benzoxazole with chloroacetamide.
- Synthesis : Reacted with phenyl piperazine derivatives under reflux.
- Comparison : Benzoxazole derivatives exhibit lower molecular weight and simpler substitution patterns, which may limit their pharmacokinetic profiles compared to the target compound’s acetylpiperazine-tetrahydrobenzothiazole hybrid .
Piperazine-Containing Anticancer Agents
- 4-Hydroxyquinazoline-Piperazine Hybrids () Core Structure: Benzo[b][1,4]oxazin-3(4H)-one linked to N-phenylpiperazine-carboxamide. Activity: These compounds were designed for anticancer activity via scaffold hybridization. Key Insight: The target compound’s tetrahydrobenzothiazole core may offer enhanced binding to hydrophobic enzyme pockets compared to the oxazinone scaffold .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Flexibility : The target compound’s synthesis likely involves coupling reactions similar to those in and , utilizing chloro intermediates and piperazine derivatives under basic conditions .
Substituent Effects : The 4-chlorobenzamide group (common in A6 and ) is associated with improved lipophilicity and target engagement, while the acetylpiperazine may enhance metabolic stability compared to methyl or ethyl variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
